Ethyl 1-Boc-3-pyrrolidinecarboxylate

Übersicht

Beschreibung

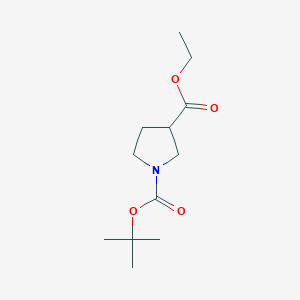

Ethyl 1-Boc-3-pyrrolidinecarboxylate is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis as a protecting group or intermediate. This compound is characterized by its ethyl, tert-butyl, and pyrrolidine functional groups. It appears as a colorless liquid and is relatively stable at room temperature .

Vorbereitungsmethoden

The preparation of Ethyl 1-Boc-3-pyrrolidinecarboxylate typically involves organic synthesis reactions. A common method is to react pyrrolidine-3-carboxylic acid with ethanol alkyd and use p-methylbenzyloxycarbonyl (BOC) for the protection reaction . The reaction conditions usually include:

Reagents: Pyrrolidine-3-carboxylic acid, ethanol alkyd, p-methylbenzyloxycarbonyl (BOC)

Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Ethyl 1-Boc-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- Ethyl 1-Boc-3-pyrrolidinecarboxylate serves as a valuable building block in the synthesis of peptides and proteins, particularly those containing the amino acid L-proline. The Boc group allows for selective modification of functional groups within peptide chains, facilitating the construction of complex sequences essential for biological activity .

-

Chiral Synthesis :

- The compound is utilized as a chiral starting material for synthesizing various enantiomerically pure compounds. Its chiral center enables the introduction of asymmetry in subsequent reactions, making it a critical tool in developing new drugs where specific enantiomers exhibit distinct biological activities .

-

Pharmaceutical Intermediates :

- This compound is often employed as an intermediate in synthesizing biologically active compounds. While the ester itself may not have direct biological targets, its hydrolysis products can lead to pharmacologically active pyrrolidine derivatives .

-

Enantioselective Reactions :

- The compound engages in enantioselective Michael reactions with chiral secondary enaminoesters and 2-substituted nitroethylenes, which are crucial for synthesizing compounds with specific stereochemical configurations needed for biological efficacy .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- A study focused on its use as a precursor in synthesizing novel peptide inhibitors that target specific enzymes involved in cancer progression, showcasing its potential in therapeutic development.

- Another research project utilized this compound in developing chiral catalysts for asymmetric synthesis, emphasizing its role in producing high-value pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves its role as a protecting group. It provides stability and selectivity during chemical reactions by temporarily masking reactive functional groups. This allows for the selective modification of other parts of the molecule without unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds, such as:

This compound ®: This is the enantiomer of the compound and has similar properties but may exhibit different reactivity and selectivity in certain reactions.

Ethyl tert-butyl 3-pyrrolidinecarboxylate: This compound has similar functional groups but may differ in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Ethyl 1-Boc-3-pyrrolidinecarboxylate, also known as Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and utility in various research applications.

Structural Characteristics

- Molecular Formula : C₁₂H₂₁NO₄

- Functional Groups :

- Pyrrolidine ring

- Boc protecting group

- Ester group

The chirality of this compound is essential for its applications in drug development, as different enantiomers can exhibit distinct biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. While esters are generally not known for specific biological targets, the hydrolysis products of this compound can exhibit various pharmacological effects due to their structural properties.

Key Biological Functions

-

Intermediate in Drug Synthesis :

- Used in the preparation of peptides and proteins containing L-proline, which are crucial in various biological processes.

- Facilitates the construction of complex peptide sequences essential for therapeutic agents.

-

Chiral Building Block :

- Serves as a chiral starting material for synthesizing enantiomerically pure compounds, which are vital in pharmacology.

-

Pharmacological Potential :

- The resulting pyrrolidine derivatives from hydrolysis may possess significant pharmacological activities, making them targets for further research.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to observed effects. The exact molecular targets depend on the subsequent derivatives formed from this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Pyrrolidine-2-carboxylate | Ester | Different ester position affects reactivity |

| Methyl (R)-Pyrrolidine-3-carboxylate | Ester | Methyl group alters physical properties |

| Pyrrolidine-3-carboxylic acid | Carboxylic acid | Non-esterified form with distinct solubility |

This comparison highlights how the specific structural characteristics of this compound influence its reactivity and applications in organic synthesis.

Case Studies and Research Findings

Recent studies have demonstrated the versatility of this compound in various applications:

-

Synthesis of Therapeutic Agents :

- Researchers have utilized this compound in synthesizing potential therapeutic agents targeting neurological disorders. Its ability to serve as an intermediate allows for the efficient construction of complex drug molecules.

- Enantioselective Reactions :

-

Hydrolysis Studies :

- Studies indicate that hydrolysis of this compound leads to biologically active pyrrolidine derivatives, suggesting potential avenues for pharmaceutical development.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400631 | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170844-49-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.